molecular formula C12H17N3O2 B1665298 ASP-4000 free base CAS No. 851510-67-3

ASP-4000 free base

Cat. No. B1665298
M. Wt: 235.28 g/mol
InChI Key: FVTNKOGXEQXHHE-DAWVFNFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP-4000 free base is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.

Scientific Research Applications

  • Microarray Data Management : The BASE (BioArray Software Environment) system is a comprehensive tool for managing and analyzing microarray data, which could be relevant for experiments involving compounds like ASP-4000 free base (Vallon-Christersson et al., 2009).

  • Scientific Research Information Management : Various studies have developed systems for managing scientific research information. These systems, based on ASP.NET technology, could be useful for organizing and analyzing data from studies involving ASP-4000 free base (Li Chun, 2007); (Hu Sheng-hua, 2007); (Wu Jiang, 2013).

  • Application Service Providers (ASPs) in Research : Some studies explore the role of ASPs in providing IT services for research management, which could be relevant for managing databases related to ASP-4000 free base research (Jayatilaka et al., 2003).

  • Collaborative Robotics in Research : The application of Answer Set Programming (ASP) in robotics, such as housekeeping robotics, showcases the potential for using ASP in the automation of laboratory processes, possibly applicable in research involving ASP-4000 free base (Erdem et al., 2012).

properties

CAS RN

851510-67-3

Product Name

ASP-4000 free base

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H17N3O2/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7/h7-11,14,16H,1-5H2/t7-,8-,9+,10+,11-/m0/s1

InChI Key

FVTNKOGXEQXHHE-DAWVFNFOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASP-4000 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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